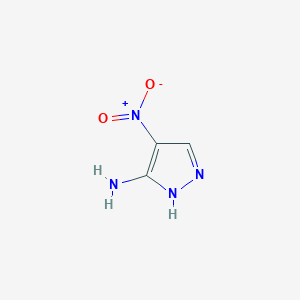
Thiazol-4-ylmethanamine
Overview
Description
Thiazol-4-ylmethanamine is a chemical compound that is part of a broader class of thiazole derivatives. These compounds are of significant interest due to their pharmacological properties, particularly their interactions with various biological receptors. For instance, certain this compound derivatives have been found to possess dopaminergic properties, acting as dopamine agonists with potential applications in the central nervous system . Additionally, this compound derivatives have been synthesized and evaluated for their histaminergic H1-receptor activities, with varying degrees of agonistic and antagonistic effects .
Synthesis Analysis
The synthesis of this compound derivatives involves various chemical reactions and techniques. For example, the synthesis of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines has been described, yielding compounds with pronounced central nervous system effects . Another study reported the synthesis of a this compound derivative with antitumor activity, which was achieved through the reduction of a precursor compound using sodium borohydride (NaBH4) . The synthesis of chiral spirooxindole-based 4-thiazolidinone, a related structure, was accomplished through an asymmetric formal [3+2] annulation process .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various analytical techniques. X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations have been employed to investigate the solid-state structure of these compounds . Single-crystal X-ray diffraction has also been used to determine the crystal structure of specific derivatives, revealing details such as space group, cell dimensions, and intermolecular hydrogen bonding patterns .
Chemical Reactions Analysis
This compound derivatives participate in a range of chemical reactions. The dopaminergic properties of these compounds are attributed to their ability to bind to dopamine receptors and influence neurotransmitter synthesis and neuronal firing . The antitumor activity of certain derivatives is likely due to their interactions with cellular targets, as evidenced by their inhibitory effects on the Hela cell line . The synthesis of chiral 4-thiazolidinone derivatives involves a catalytic formal [3+2] annulation reaction, demonstrating the versatility of this compound derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been studied through various spectroscopic and thermal analysis methods. Techniques such as FT-IR, NMR (1H and 13C), UV-Vis spectroscopy, and TG/DTA thermal analysis have been used to characterize these compounds . Theoretical analyses, including DFT calculations, have provided insights into the vibrational modes, chemical shift values, and electronic properties of the molecules . These studies contribute to a deeper understanding of the stability and reactivity of this compound derivatives.
Scientific Research Applications
Corrosion Inhibition
- Thiazol-4-ylmethanamine derivatives, such as 4-(2-aminothiazole-4-yl) phenol and 4-phenylthiazole-2-amine, have been synthesized and demonstrated to be effective corrosion inhibitors for copper in acidic environments. These compounds showed high inhibition efficiencies of around 90%, indicating their potential as effective corrosion inhibitors (Farahati et al., 2019).
Medicinal Chemistry and CNS Active Agents
- Thiazole is a valuable scaffold in medicinal chemistry, displaying various biological activities. It has been used to develop a variety of therapeutic agents against numerous central nervous system (CNS) targets. Thiazole-containing drug molecules are currently used in the treatment of various CNS disorders, and several thiazole derivatives are in clinical trials (Mishra et al., 2015).
Antimicrobial and Antitumor Activity
- Pyridine hydrazyl thiazole metal complexes have shown significant antibacterial and antitumor activities, indicating their potential in pharmaceutical applications (Zou et al., 2020).
- Thiazole derivatives exhibit a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory activities, making them significant in therapeutic research (Sharma et al., 2019).
Antimicrobial Coatings
- Coumarin thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one has been investigated for its antimicrobial activity and potential application in antimicrobial polyurethane coating, demonstrating significant antimicrobial effects when incorporated into polymers (El‐Wahab et al., 2014).
Anti-Cancer Agents
- Novel thiazole derivatives have been synthesized and shown to possess potential anticancer activity. These compounds exhibit growth inhibition activity against various cancer cell lines, indicating their potential as candidates for cancer treatment (Sayed et al., 2020).
Safety and Hazards
Thiazol-4-ylmethanamine has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
Thiazol-4-ylmethanamine, also known as 1,3-thiazol-4-ylmethanamine, is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may interact with multiple targets, leading to various changes at the cellular level.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have various effects at the molecular and cellular levels .
properties
IUPAC Name |
1,3-thiazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h2-3H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEQTUUFQKDATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567726 | |
| Record name | 1-(1,3-Thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16188-30-0 | |
| Record name | 1-(1,3-Thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazol-4-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















